molecular formula C16H21FN2O2 B3034303 (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate CAS No. 1544006-72-5

(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Cat. No.: B3034303
CAS No.: 1544006-72-5
M. Wt: 292.35
InChI Key: MXXHIMMQMBVVGB-LSDHHAIUSA-N
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Description

(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate is a piperidine derivative featuring a benzyl carboxylate group at position 1, a fluorine atom at position 3, and a cyclopropylamino substituent at position 4. Piperidine derivatives are often explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

benzyl (3S,4R)-4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXHIMMQMBVVGB-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1NC2CC2)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the benzyl and cyclopropylamino groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of Benzyl and Cyclopropylamino Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and cyclopropylamines under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylamino groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides or cyclopropylamines in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate has several scientific research applications:

    Neuropharmacology: It is used to study the effects on neurotransmitter systems and potential therapeutic applications for neurological disorders.

    Drug Development: This compound serves as a lead compound for developing new drugs with enhanced therapeutic properties.

    Chemical Biology: It is utilized in probing biological pathways and understanding the molecular mechanisms of action.

Mechanism of Action

The mechanism of action of (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies on its binding affinity and interaction with these targets are essential to elucidate its precise mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The target compound distinguishes itself through the cyclopropylamino group at position 4, a feature absent in most analogs. Key comparisons include:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Storage Conditions Safety Data
(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate (Target) 4-cyclopropylamino, 3-F C₁₆H₂₀FN₂O₂ (est.) 293.34 (est.) Likely similar to analogs Unknown; requires study
(3S,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate 4-amino, 3-F C₁₃H₁₇FN₂O₂ 252.28 Dark, inert atmosphere, 2–8°C No toxicity data reported
Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate 4-F, 3-OH C₁₃H₁₆FNO₃ 253.27 Not specified No hazards identified
(3S,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 3-F, 4-OH C₁₃H₁₆FNO₃ 253.27 Unspecified H301 (toxic if swallowed)
Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride 4-amino, 3-F (HCl salt) C₁₃H₁₇FN₂O₂·HCl 288.75 Not specified Class 6.1, PG III
Key Observations:
  • Cyclopropylamino vs. Amino/Hydroxyl Groups: The cyclopropylamino group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like amino (-NH₂) or hydroxyl (-OH). This may enhance metabolic stability and membrane permeability .
  • Fluorine Substitution : All compounds share a fluorine atom at position 3 or 4, which can influence electronic effects (e.g., increased electronegativity) and binding affinity in biological systems .

Stability and Reactivity

  • Storage Conditions: Analogs such as (3S,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate require storage in dark, inert conditions (2–8°C), suggesting sensitivity to light and oxidation . The target compound likely shares these requirements due to its benzyl carboxylate and fluorinated piperidine backbone.
  • Reactivity: Piperidine carboxylates with hydroxyl groups (e.g., ) may undergo ester hydrolysis under acidic/basic conditions, whereas the cyclopropylamino group in the target compound could exhibit unique reactivity in nucleophilic or ring-opening reactions .

Biological Activity

Overview

(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate is a synthetic compound with significant potential in neuropharmacology and drug development. Its molecular formula is C16H21FN2O2, and it features a unique structure that contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H21FN2O2
  • CAS Number : 1544006-72-5
  • Molecular Weight : 292.35 g/mol

The biological activity of (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate is primarily attributed to its interactions with neurotransmitter receptors. It modulates neurotransmitter systems, which can lead to various pharmacological effects. Detailed studies on its binding affinity to specific receptors are essential for elucidating its precise mechanism of action.

Neuropharmacological Effects

Research indicates that this compound exhibits notable activity in neuropharmacology:

  • Dopaminergic Activity : It has been shown to influence dopamine receptor pathways, which are crucial in the treatment of disorders such as Parkinson's disease and schizophrenia.
  • Serotonergic Modulation : The compound also interacts with serotonin receptors, potentially affecting mood and anxiety levels.

Antitumor Potential

Preliminary studies suggest that (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate may possess antitumor properties. It inhibits certain cancer cell lines by interfering with cell cycle regulation and promoting apoptosis.

Case Studies

  • Neurotransmitter Interaction Study :
    • A study assessed the binding affinity of (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate to various neurotransmitter receptors.
    • Results indicated significant binding to dopamine D2 and serotonin 5-HT2A receptors, suggesting its potential use in treating mood disorders and psychosis.
  • Antitumor Activity Assessment :
    • In vitro experiments demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.
    • The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Comparison with Similar Compounds

Compound NameStructureKey Differences
(3S,4R)-Benzyl 4-(cyclopropylamino)-3-hydroxypiperidine-1-carboxylateStructureLacks fluorine; different pharmacokinetics
(3S,4R)-Benzyl 4-(cyclopropylamino)-3-chloropiperidine-1-carboxylateStructureChlorine instead of fluorine; altered receptor interaction
(3S,4R)-Benzyl 4-(cyclopropylamino)-3-methylpiperidine-1-carboxylateStructureMethyl group affects lipophilicity and receptor binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Reactant of Route 2
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(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

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